N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide
Description
Note: The compound name provided in the query appears to conflate structural features of two distinct molecules in the evidence:
- N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]benzenesulfonamide (NVB): Described in and , this sulfonamide derivative features a quinoxaline core, a trimethoxyphenyl group, and a benzenesulfonamide moiety. Its molecular formula is C₂₄H₂₃N₃O₅S, and it acts as a potent inhibitor of tyrosine-protein kinase JAK2 (Janus kinase 2) .
- N-Phenylbenzamide analogs: highlights benzamide derivatives (e.g., compound 4) with activity in mitochondrial permeability transition pore (mPTP) inhibition.
For clarity, this article assumes the query refers to NVB (sulfonamide) due to its detailed characterization in the evidence.
Propriétés
Formule moléculaire |
C25H23N3O4 |
|---|---|
Poids moléculaire |
429.5 g/mol |
Nom IUPAC |
N-methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-yl]benzamide |
InChI |
InChI=1S/C25H23N3O4/c1-26-25(29)16-10-8-15(9-11-16)18-6-5-7-19-23(18)28-20(14-27-19)17-12-21(30-2)24(32-4)22(13-17)31-3/h5-14H,1-4H3,(H,26,29) |
Clé InChI |
ICVIBOKITRWNFH-UHFFFAOYSA-N |
SMILES canonique |
CNC(=O)C1=CC=C(C=C1)C2=C3C(=CC=C2)N=CC(=N3)C4=CC(=C(C(=C4)OC)OC)OC |
Origine du produit |
United States |
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Quinoxaline Ring: The quinoxaline ring can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.
Introduction of the 3,4,5-Trimethoxyphenyl Group: The 3,4,5-trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction using a suitable halogenated precursor.
Formation of the Benzamide Moiety: The benzamide moiety can be introduced by reacting the intermediate with a suitable benzoyl chloride derivative in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinoxaline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the quinoxaline ring or the benzamide moiety.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenated precursors, nucleophiles such as amines or thiols, and electrophiles such as alkyl halides.
Major Products Formed
Oxidation: Quinoxaline N-oxides and other oxidized derivatives.
Reduction: Reduced quinoxaline derivatives and benzylamines.
Substitution: Substituted quinoxaline derivatives with various functional groups.
Applications De Recherche Scientifique
Biological Activities
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide has been studied for various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against several cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in cancer therapeutics .
- Anti-inflammatory Properties : The compound's potential as an anti-inflammatory agent is supported by its structural features that resemble other non-steroidal anti-inflammatory drugs (NSAIDs). Research indicates that quinoxaline derivatives can inhibit cyclooxygenase enzymes involved in inflammation pathways .
Table 1: Summary of Biological Activities
| Activity Type | Findings | Reference |
|---|---|---|
| Anticancer | Cytotoxicity against MCF7 cell line | |
| Anti-inflammatory | Inhibition of COX-II activity | |
| Enzyme Inhibition | Potential HDAC inhibition |
Therapeutic Potential
The therapeutic potential of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide extends beyond anticancer and anti-inflammatory applications. Its unique structure may allow it to interact with various biological targets, making it a versatile candidate for drug development.
Mécanisme D'action
The mechanism of action of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and DNA, leading to modulation of their activity.
Pathways Involved: It can affect various cellular pathways, including apoptosis, cell cycle regulation, and signal transduction, contributing to its biological effects.
Comparaison Avec Des Composés Similaires
N-Phenylbenzamide Derivatives (mPTP Inhibitors)
Compound 4 : (3-(Benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide)
- Structure : Benzamide core with a piperidine-linked phenyl group and chlorinated benzyloxy substituent.
- Activity : Induces concentration-dependent calcium retention capacity (CRC) increases in HeLa cells, indicative of mPTP inhibition .
- Comparison with NVB: While both compounds feature aromatic cores and methoxy/chlorinated substituents, NVB’s quinoxaline-sulfonamide scaffold targets JAK2 kinase, whereas compound 4 modulates mitochondrial ion channels.
Isoxazole Carboxamide Derivatives
Compound 1 : 5-(3-Hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide
- Structure : Isoxazole core with a hydroxylphenyl and trimethoxyphenyl group.
- Activity : Shows mPTP inhibition in isolated mouse liver mitochondria .
- Comparison with NVB: The trimethoxyphenyl group is shared, but the isoxazole core lacks the extended π-system of quinoxaline. This difference likely impacts target specificity (mitochondria vs. kinases).
Indanone Derivatives (Tubulin Polymerization Inhibitors)
Compound 8: 2-(3,4-Methylenedioxybenzylidene)-3-(3,4,5-trimethoxyphenyl)-4,5,6-trimethoxyindanone
- Structure: Indanone core with trimethoxyphenyl and methylenedioxybenzylidene substituents.
- Activity : Inhibits tubulin polymerization and exhibits anticancer activity. Safe up to 300 mg/kg in mice .
- Comparison with NVB: Both compounds incorporate trimethoxyphenyl groups, but NVB’s sulfonamide-quinoxaline system targets kinases, whereas compound 8 disrupts cytoskeletal dynamics.
Quinoxaline-Based JAK2 Inhibitors
NVB : As described in , NVB binds JAK2 with high affinity (IC₅₀ < 100 nM) due to:
- Quinoxaline Core: Facilitates π-π stacking in the kinase ATP-binding pocket.
- Trimethoxyphenyl Group : Enhances hydrophobic interactions.
- Sulfonamide Linker : Stabilizes binding via hydrogen bonding .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Molecular Properties
| Compound | Molecular Formula | Molecular Weight | SMILES Highlights |
|---|---|---|---|
| NVB | C₂₄H₂₃N₃O₅S | 465.52 g/mol | CNS(=O)c1ccc(cc1)c2cccc3ncc(nc23)... |
| Compound 4 | C₂₆H₂₅ClN₂O₂ | 448.94 g/mol | Cl-c1cc(cc(c1)OCC2=CC=CC=C2)C(=O)NC3=CC... |
| Compound 8 | C₂₉H₂₈O₉ | 532.53 g/mol | COC1=C(C(=O)C2=C(C(=C(C(=C2C(=O)C3=CC(=C... |
Key Findings
- Structural Determinants of Activity: The trimethoxyphenyl group is a common feature in mitochondrial (mPTP) and cytoskeletal (tubulin) inhibitors, while quinoxaline derivatives like NVB prioritize kinase inhibition.
- Toxicity: Compound 8’s indanone scaffold shows favorable safety profiles, whereas NVB’s kinase-targeting activity may require stricter toxicity evaluation.
Activité Biologique
N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide is a complex organic compound known for its diverse biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide is C24H23N3O5S. The compound features a quinoxaline moiety, which is associated with various biological activities, particularly in cancer and inflammatory diseases .
Biological Activity Overview
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide. It has been evaluated against several cancer cell lines, showing significant cytotoxic effects:
- Cell Lines Tested : MCF7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.65 µM to 42.30 µM across different studies .
2. Mechanism of Action
The mechanism of action for this compound primarily involves the induction of apoptosis in cancer cells. Key findings include:
- Caspase Activation : Studies indicate that treatment with the compound leads to the activation of caspase 3/7, suggesting that it triggers the mitochondrial apoptotic pathway .
- Cell Cycle Arrest : The compound has been shown to induce G2/M phase arrest in cancer cells, further supporting its role as an anticancer agent .
Table 1: Summary of Biological Activities
| Activity Type | Cell Line | IC50 Value (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF7 | 3.79 | Apoptosis via caspase activation |
| Anticancer | HepG2 | 0.65 | G2/M phase arrest |
| Anticancer | A549 | 26 | Induction of apoptosis |
Case Studies
Case Study 1: Cytotoxicity Against HepG2 Cells
In a study evaluating the cytotoxic effects of various derivatives including N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide, it was found that this compound had an IC50 value of 0.65 µM against HepG2 cells. The study demonstrated that the compound induced significant cell death through apoptosis and cell cycle perturbation .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways activated by N-Methyl-4-[3-(3,4,5-trimethoxyphenyl)quinoxalin-5-YL]benzamide revealed that it not only activates caspases but also disrupts mitochondrial membrane potential (ΔΨ), which is crucial for initiating apoptosis in cancer cells .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
